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1-(2,6-Difluorophenyl)cyclopropanamine -

1-(2,6-Difluorophenyl)cyclopropanamine

Catalog Number: EVT-11875806
CAS Number:
Molecular Formula: C9H9F2N
Molecular Weight: 169.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(2,6-Difluorophenyl)cyclopropanamine, also known as (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is a chemical compound with significant relevance in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. Its structural formula is characterized by a cyclopropane ring attached to a difluorophenyl group, which contributes to its biological activity and potential therapeutic applications.

Source

The compound is primarily sourced from synthetic processes involving fluorinated aromatic compounds and cyclopropanation reactions. It has been studied extensively for its role in the synthesis of ticagrelor, an antiplatelet medication used to reduce the risk of heart attacks and strokes.

Classification

1-(2,6-Difluorophenyl)cyclopropanamine falls under the category of organic compounds, specifically amines. It is classified as a secondary amine due to the presence of two carbon atoms bonded to the nitrogen atom in its structure.

Synthesis Analysis

Methods

The synthesis of 1-(2,6-Difluorophenyl)cyclopropanamine typically involves several steps:

  1. Starting Materials: The synthesis begins with 3,4-difluorobenzaldehyde or similar fluorinated aromatic compounds.
  2. Cyclopropanation: The key step involves cyclopropanation reactions where alkenes are reacted with diazo compounds or other reagents to form cyclopropane derivatives.
  3. Reduction and Functionalization: Subsequent reactions may include reductions (e.g., using borane) and functional group modifications to yield the final amine product.

Technical Details

A notable method described in patents involves reacting 1,2-difluorobenzene with chloroacetyl chloride in the presence of aluminum trichloride to produce intermediates that are subsequently transformed into the desired cyclopropanamine through multiple steps including hydrolysis and amide formation .

Molecular Structure Analysis

Structure

The molecular structure of 1-(2,6-Difluorophenyl)cyclopropanamine can be represented as follows:

  • Molecular Formula: C9H10F2N
  • Molecular Weight: 169.17 g/mol
  • IUPAC Name: (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine

Data

  • CAS Number: 1402222-66-5
  • InChI Key: QVUBIQNXHRPJKK-IMTBSYHQSA-N
  • SMILES Notation: Cl.N[C@@H]1C[C@H]1c2ccc(F)c(F)c2

This structural information indicates that the compound features a cyclopropane ring with a difluorophenyl substituent, which affects its reactivity and interactions in biological systems .

Chemical Reactions Analysis

Reactions

1-(2,6-Difluorophenyl)cyclopropanamine participates in various chemical reactions typical for amines:

  • Alkylation: The amine can undergo alkylation reactions to form more complex derivatives.
  • Acylation: Reacting with acyl chlorides can yield amides.
  • Reduction Reactions: The compound can be reduced to form secondary or tertiary amines depending on the conditions used.

Technical Details

The compound's reactivity is influenced by the electron-withdrawing effects of the fluorine atoms on the aromatic ring, which can enhance nucleophilicity at the nitrogen atom .

Mechanism of Action

Process

The mechanism of action for 1-(2,6-Difluorophenyl)cyclopropanamine primarily relates to its role as an intermediate in drug synthesis. For instance, when used in the synthesis of ticagrelor, it acts as a building block that undergoes further transformations to achieve desired pharmacological properties.

Data

In biological contexts, compounds like 1-(2,6-Difluorophenyl)cyclopropanamine may interact with specific receptors or enzymes due to their structural features, influencing pathways related to platelet aggregation and cardiovascular health .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as methanol and water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amine group.

Relevant data indicates that its hydrochloride salt form exhibits enhanced solubility and stability compared to its free base form .

Applications

Scientific Uses

1-(2,6-Difluorophenyl)cyclopropanamine is primarily utilized in research settings for:

  • Pharmaceutical Development: As an intermediate in synthesizing ticagrelor and other therapeutics targeting cardiovascular diseases.
  • Chemical Research: Investigating new synthetic methodologies involving cyclopropane chemistry and fluorinated compounds.

The compound's unique structure makes it valuable for exploring new drug candidates with improved efficacy and safety profiles .

Computational Discovery Methodologies for Cyclopropanamine-Based CFTR Modulators

Large-Scale Virtual Screening Strategies Targeting Allosteric Ion Channel Sites

Large-scale virtual screening has emerged as a transformative approach for identifying novel allosteric modulators of ion channels, particularly targeting the cystic fibrosis transmembrane conductance regulator potentiator site. This methodology enables systematic exploration of chemical space that vastly exceeds the capacity of traditional high-throughput screening. In pioneering work, researchers docked approximately 155 million drug-like molecules from the ZINC database (molecular weight 300–350 Da; logP ≤ 3.5) into the allosteric potentiator site of human cystic fibrosis transmembrane conductance regulator using DOCK3.7 software. This computational effort sampled each molecule in an average of 421 conformations and 3,727 orientations, resulting in over 63 billion complexes evaluated within 76,365 core processing hours on specialized computing clusters [1].

The screening protocol prioritized molecules engaging key cystic fibrosis transmembrane conductance regulator potentiator-binding residues including Ser308, Tyr304, Phe312, and Phe931 – amino acids identified through cryo-electron microscopy structural studies as critical for modulator binding. This residue-focused filtering substantially improved the quality of selected candidates before synthesis. From the top-ranked molecules, researchers selected 58 diverse chemotypes representing distinct molecular scaffolds, achieving a remarkable 91% synthesis success rate (53 compounds) from the Enamine make-on-demand chemical library. Subsequent electrophysiological evaluation revealed a 24% hit rate for novel potentiators, with several compounds demonstrating efficacy comparable to established cystic fibrosis transmembrane conductance regulator potentiators [1].

Table 1: Key Parameters in Large-Scale Virtual Screening for Cystic Fibrosis Transmembrane Conductance Regulator Potentiators

Screening ParameterValueSignificance
Virtual Library Size155 million compoundsComprehensive coverage of "drug-like" chemical space
Molecular Weight Range300-350 DaOptimized for cell membrane permeability
Sampling Density421 conformations & 3,727 orientations per moleculeEnsures thorough exploration of binding poses
Computational Resources76,365 core hoursHigh-performance computing requirement
Experimental Hit Rate24%Validation of structure-based approach

The exceptional hit rate from this massive virtual screen demonstrates the precision of modern structure-based approaches for targeting challenging membrane protein binding sites. Unlike soluble protein targets, the cystic fibrosis transmembrane conductance regulator potentiator-binding pocket presents unique challenges due to its shallow, membrane-exposed nature and location within the transmembrane hinge region critical for channel gating. The success of this virtual screening campaign confirms the binding pocket serves as a highly druggable allosteric site despite these topological challenges. Moreover, the discovery of inhibitors binding to the same site as potentiators highlights the chemical control possible over cystic fibrosis transmembrane conductance regulator function through this single regulatory pocket [1] [2].

Molecular Docking Protocols for the Cystic Fibrosis Transmembrane Conductance Regulator Potentiator-Binding Pocket

Molecular docking protocols targeting the cystic fibrosis transmembrane conductance regulator potentiator site require specialized approaches to address the structural complexities of this membrane-embedded allosteric pocket. Contemporary workflows utilize cryo-electron microscopy structures of cystic fibrosis transmembrane conductance regulator in complex with established potentiators (e.g., Protein Data Bank entries 6O2P with ivacaftor and 6O1V with GLPG1837) as docking templates. These high-resolution structures (3.2-3.3 Å) reveal the intricate chemical environment of the binding pocket situated at the transmembrane domain interface, where it stabilizes the channel's open conformation through specific interactions with aromatic and polar residues [1] [7].

Advanced docking protocols incorporate flexible side-chain sampling and membrane-embedded simulations to accurately model ligand binding within this lipid-exposed environment. Critical interactions identified through systematic mutagenesis and structure-activity relationship studies include:

  • π-π stacking with Phe312, Phe931, and Tyr304
  • Hydrophobic contacts with Phe236, Ala436, Gly438, and Arg933
  • Hydrogen bonding with Ser308 and Phe931 backbone atoms
  • Van der Waals interactions throughout the predominantly hydrophobic pocket

The reliability of docking predictions was rigorously validated through re-docking experiments where co-crystallized ligands (ivacaftor and GLPG1837) were successfully repositioned within 1.0 Å root-mean-square deviation of their experimentally determined binding modes. This validation established the docking protocol's accuracy for predicting binding geometries of novel chemotypes, including cyclopropanamine derivatives [7] [9].

Table 2: Key Binding Interactions in the Cystic Fibrosis Transmembrane Conductance Regulator Potentiator Site

ResidueInteraction TypeFunctional Role
Phe312π-π stacking & hydrophobicStabilizes aromatic cores of potentiators
Phe931Hydrogen bonding & hydrophobicAnchors ligand carbonyl groups
Tyr304Hydrophobic & π-π stackingForms hydrophobic pocket boundary
Ser308Hydrogen bondingStabilizes ligand polar groups
Arg933Hydrophobic & Van der WaalsContributes to hydrophobic subpocket
Phe236Hydrophobic interactionModulates binding affinity

A notable application of these protocols involved the docking-driven optimization of a lead compound (Z2075279358) discovered through initial virtual screening. Computational analysis of 13 structural analogs identified a promising candidate (Z1834339853) that maintained critical interactions despite regioisomeric differences in its indazole ring substitution pattern. Comparative docking analysis between the intended ZINC15 structure and the synthesized regioisomer revealed similar binding geometries and docking scores (-34.54 kcal/mol vs. -37.13 kcal/mol), explaining the maintained efficacy despite structural variations. Further investigation of enantiomeric forms (R and S) demonstrated the stereochemical sensitivity of the binding pocket, highlighting the necessity of chiral resolution in cyclopropanamine-based modulator development [1].

Chemoinformatic Clustering Approaches for Novel Chemotype Prioritization

Chemoinformatic clustering provides a powerful strategy for prioritizing novel chemotypes discovered through virtual screening campaigns targeting the cystic fibrosis transmembrane conductance regulator potentiator site. Following large-scale docking studies, researchers typically process top-ranked compounds through computational clustering to ensure structural diversity and mitigate bias toward particular molecular scaffolds. The standard protocol employs Extended Connectivity Fingerprint with a diameter of four bonds descriptors and hierarchical clustering with a Tanimoto similarity coefficient cutoff of 0.5 to group compounds with related structural features. This approach identified 16 distinct chemical clusters among screening hits, enabling researchers to select representative compounds from each cluster for synthesis and biological evaluation [1] [10].

The prioritization strategy extends beyond structural clustering to include chemical space mapping using multi-dimensional descriptor analysis. Principal component analysis of molecular properties including logP, molecular weight, hydrogen bond donors/acceptors, and topological polar surface area positions compounds relative to established cystic fibrosis transmembrane conductance regulator modulators. Chemotypes occupying regions of chemical space adjacent to known potentiators but with novel core structures receive priority for further development. This approach identified cyclopropanamine derivatives as occupying a distinct chemical space from traditional potentiators like ivacaftor while maintaining favorable drug-like properties [6] [10].

Table 3: Chemoinformatic Clustering Parameters for Novel Potentiator Prioritization

Clustering ParameterValue/MethodPurpose
Molecular DescriptorExtended Connectivity Fingerprint with a diameter of four bondsStructural fingerprinting
Similarity MetricTanimoto CoefficientQuantifying structural similarity
Similarity Threshold0.5Cluster definition
Number of Clusters16Diverse chemotype representation
Prioritization CriteriaChemical novelty, docking score, interaction fingerprintLead candidate selection
Chemical Space AnalysisPrincipal component analysis with physicochemical descriptorsPosition relative to known modulators

A significant challenge in chemoinformatic analysis emerged when structural validation revealed discrepancies between database structures and synthesized compounds. Specifically, nuclear magnetic resonance spectroscopy characterization demonstrated that promising indazole-based potentiators existed as regioisomers different from their representation in the ZINC15 database. This finding necessitated the development of corrective cheminformatic protocols including pose comparison analysis to understand how regioisomers maintained binding affinity through alternative orientations. The experience underscored the critical importance of experimental validation for computational predictions and highlighted how chemoinformatic analysis must adapt to unexpected structural discoveries [1].

Machine learning approaches have further enhanced chemoinformatic prioritization strategies. Researchers have trained classification models using signature molecular descriptors and kernel density estimates on datasets of known cystic fibrosis transmembrane conductance regulator modulators, achieving area under the curve values of 0.81 in cross-validation studies. These models predict modulator probability for novel scaffolds like the cyclopropanamine derivatives, accelerating the identification of promising candidates from virtual libraries. Additional models using Extended Connectivity Fingerprint with a diameter of six bonds descriptors and logistic regression provide complementary approaches for consensus prediction, substantially improving the confidence in prioritizing novel chemotypes for synthesis [6].

Properties

Product Name

1-(2,6-Difluorophenyl)cyclopropanamine

IUPAC Name

1-(2,6-difluorophenyl)cyclopropan-1-amine

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

InChI

InChI=1S/C9H9F2N/c10-6-2-1-3-7(11)8(6)9(12)4-5-9/h1-3H,4-5,12H2

InChI Key

XAHNJLSAPOWBOG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=CC=C2F)F)N

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